molecular formula C9H10ClF4N B15314970 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B15314970
M. Wt: 243.63 g/mol
InChI Key: PEWMTDDRJLIBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with trifluoromethyl groups, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI Key

PEWMTDDRJLIBNY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)F)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.